molecular formula C16H13ClO3 B1323414 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 780776-35-4

4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B1323414
CAS No.: 780776-35-4
M. Wt: 288.72 g/mol
InChI Key: OFFFEZNWCGVKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-4’-(1,3-dioxolan-2-yl)benzophenone is a chemical compound with the molecular formula C16H13ClO3 and a molecular weight of 288.73 g/mol . It is characterized by the presence of a chlorophenyl group and a dioxolane ring attached to a benzophenone core. This compound is used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4’-(1,3-dioxolan-2-yl)benzophenone typically involves the reaction of 4-chlorobenzophenone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include:

    Temperature: 60-80°C

    p-Toluenesulfonic acid

    Solvent: Toluene or dichloromethane

    Reaction Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of 4-Chloro-4’-(1,3-dioxolan-2-yl)benzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4’-(1,3-dioxolan-2-yl)benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products

    Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone derivatives.

    Reduction: Formation of 4-chloro-4’-(1,3-dioxolan-2-yl)benzyl alcohol.

    Substitution: Formation of 4-amino-4’-(1,3-dioxolan-2-yl)benzophenone or 4-thio-4’-(1,3-dioxolan-2-yl)benzophenone.

Scientific Research Applications

4-Chloro-4’-(1,3-dioxolan-2-yl)benzophenone is utilized in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Employed in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-(1,3-dioxolan-2-yl)benzophenone involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-4’-(1,3-dioxolan-2-one)benzophenone
  • 4-Chloro-4’-(1,3-dioxolan-2-yl)benzyl alcohol
  • 4-Amino-4’-(1,3-dioxolan-2-yl)benzophenone

Uniqueness

4-Chloro-4’-(1,3-dioxolan-2-yl)benzophenone is unique due to the presence of both a chlorophenyl group and a dioxolane ring, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(4-chlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c17-14-7-5-12(6-8-14)15(18)11-1-3-13(4-2-11)16-19-9-10-20-16/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFFEZNWCGVKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619722
Record name (4-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780776-35-4
Record name (4-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.